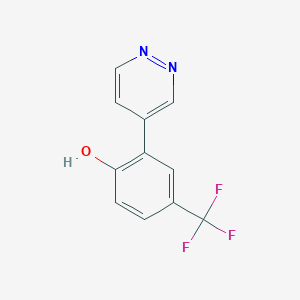
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Número de catálogo B3224640
Peso molecular: 240.18 g/mol
Clave InChI: JZWVBCZDXFAOOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08685977B2
Procedure details


To a 5 L jacketed vessel was added acetonitrile (9 L) and the solvent was sparged with nitrogen for 2 hours. To the solvent was added cesium fluoride (335.8 g, 2.21 moles), 4-(tributylstannyl)pyridazine (408 g, 1.11 moles), 4-trifluoromethyl-6-iodophenol (318.33 g, 1.11 moles), palladium tetrakis triphenylphosphine (61.31 g, 53.05 mmole) and copper (I) iodide (40 g, 210 mmol) at 20° C. The resulting orange suspension was heated to 45-50° C. for 2 hours. The reaction was cooled and partitioned between ter-tbutylmethylether (2×5 L) and 2N (aq) HCl (2×5 L). The resulting biphasic solution was filtered and the layers separated. The aqueous phases were combined and basified with 4M (aq) sodium hydroxide solution (6 L) to obtain a pH=4-5. The resulting suspension was extracted into ethyl acetate (10 L) and the organic layer concentrated to dryness to afford the title compound (204 g, 60%) as an orange solid.



[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
61.31 g
Type
reactant
Reaction Step One

Name
copper (I) iodide
Quantity
40 g
Type
catalyst
Reaction Step One


Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[F-].[Cs+].C([Sn](CCCC)(CCCC)[C:8]1[CH:13]=[CH:12][N:11]=[N:10][CH:9]=1)CCC.[F:22][C:23]([F:33])([F:32])[C:24]1[CH:29]=[C:28](I)[C:27]([OH:31])=[CH:26][CH:25]=1>[Cu]I.C(#N)C>[N:11]1[CH:12]=[CH:13][C:8]([C:26]2[CH:25]=[C:24]([C:23]([F:33])([F:32])[F:22])[CH:29]=[CH:28][C:27]=2[OH:31])=[CH:9][N:10]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
335.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
408 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=CN=NC=C1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
318.33 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C(=C1)I)O)(F)F
|
[Compound]
|
Name
|
palladium tetrakis triphenylphosphine
|
|
Quantity
|
61.31 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
40 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
9 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
47.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was sparged with nitrogen for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ter-tbutylmethylether (2×5 L) and 2N (aq) HCl (2×5 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting biphasic solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a pH=4-5
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted into ethyl acetate (10 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer concentrated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=NC=C(C=C1)C1=C(C=CC(=C1)C(F)(F)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 204 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
